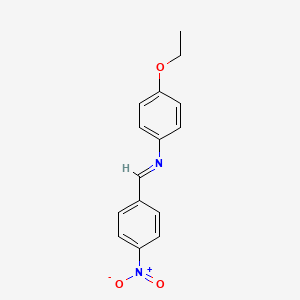

(E)-N-(4-Ethoxyphenyl)-1-(4-nitrophenyl)methanimine

Description

(E)-N-(4-Ethoxyphenyl)-1-(4-nitrophenyl)methanimine is a Schiff base characterized by an imine (-C=N-) linkage between a 4-ethoxyaniline moiety and a 4-nitrobenzaldehyde derivative. Its molecular formula is C₁₃H₁₂N₂O₄, with an average mass of 260.249 g/mol and a monoisotopic mass of 260.079707 g/mol .

Properties

CAS No. |

15485-31-1 |

|---|---|

Molecular Formula |

C15H14N2O3 |

Molecular Weight |

270.28 g/mol |

IUPAC Name |

N-(4-ethoxyphenyl)-1-(4-nitrophenyl)methanimine |

InChI |

InChI=1S/C15H14N2O3/c1-2-20-15-9-5-13(6-10-15)16-11-12-3-7-14(8-4-12)17(18)19/h3-11H,2H2,1H3 |

InChI Key |

JWQQPNONJQQELE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-Ethoxyphenyl)-1-(4-nitrophenyl)methanimine typically involves the condensation reaction between an aldehyde and an amine. In this case, 4-ethoxybenzaldehyde and 4-nitroaniline can be used as starting materials. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions to facilitate the formation of the imine bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-Ethoxyphenyl)-1-(4-nitrophenyl)methanimine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The ethoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Oxidation: Potassium permanganate, acidic or basic conditions.

Substitution: Nucleophiles such as halides, under basic conditions.

Major Products

Reduction: 4-ethoxyaniline and 4-nitrobenzylamine.

Oxidation: 4-ethoxybenzoic acid and 4-nitrobenzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-N-(4-Ethoxyphenyl)-1-(4-nitrophenyl)methanimine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The ethoxy group in the target compound donates electrons via resonance, while the nitro group withdraws electrons, creating a polarized imine bond. This contrasts with analogs like N-butyl-1-(4-nitrophenyl)methanimine, where the aliphatic chain lacks resonance effects .

2.3. Physical and Chemical Properties

Notes:

Biological Activity

(E)-N-(4-Ethoxyphenyl)-1-(4-nitrophenyl)methanimine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its synthesis, biological effects, and relevant studies that highlight its efficacy against various biological targets.

Synthesis

The synthesis of (E)-N-(4-Ethoxyphenyl)-1-(4-nitrophenyl)methanimine typically involves the condensation reaction between 4-ethoxybenzaldehyde and 4-nitroaniline. The general reaction can be summarized as follows:

This reaction is facilitated by the removal of water, often under acidic conditions, to promote the formation of the imine bond.

Antimicrobial Activity

Recent studies have assessed the antimicrobial properties of various Schiff base derivatives, including (E)-N-(4-Ethoxyphenyl)-1-(4-nitrophenyl)methanimine. The compound was tested against a range of Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds have been reported in the range of 62.5–1000 µg/mL against Gram-positive bacteria such as Staphylococcus epidermidis and fungi like Candida albicans .

Anticancer Activity

The compound's anticancer potential has also been explored through in vitro assays on various cancer cell lines.

- Cytotoxicity Studies : In vitro cytotoxicity was evaluated using the MTT assay on cell lines including A549 (lung cancer), T47D (breast cancer), and HeLa (cervical cancer). The results indicated that while some derivatives exhibited significant cytotoxic effects, (E)-N-(4-Ethoxyphenyl)-1-(4-nitrophenyl)methanimine displayed moderate activity with IC50 values suggesting it may require further structural optimization for enhanced efficacy .

Study 1: Antimicrobial Efficacy

A study focused on synthesizing and evaluating new Schiff bases demonstrated that derivatives similar to (E)-N-(4-Ethoxyphenyl)-1-(4-nitrophenyl)methanimine exhibited promising antibacterial activity. The study highlighted that modifications in substituents significantly influenced the antimicrobial potency, suggesting a structure-activity relationship .

Study 2: Anticancer Properties

Another research effort investigated the anticancer properties of a series of nitro-substituted imines, including our compound of interest. The findings revealed that while some compounds showed potent inhibition against cancer cell proliferation, others required higher concentrations to achieve similar effects. This variability underscores the importance of molecular structure in determining biological activity .

Research Findings Summary Table

| Compound | MIC (µg/mL) | IC50 (µM) | Target |

|---|---|---|---|

| (E)-N-(4-Ethoxyphenyl)-1-(4-nitrophenyl)methanimine | 62.5 - 1000 | Moderate | Bacterial/Fungal |

| Related Schiff Base Derivative | Varies | 0.275 - 1.95 | Cancer Cell Lines |

Q & A

Q. What advanced applications exploit its optoelectronic properties?

- Answer :

- Covalent Organic Frameworks (COFs) : Incorporate as a photosensitizer for visible-light-driven amine oxidation (e.g., benzylamine-to-imine conversion) .

- Fluorescent probes : Modify with fluorophores (e.g., benzothiazole) for bioimaging, leveraging Stokes shifts >100 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.